molecular formula C21H13Cl2F3N2O2 B2967841 2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide CAS No. 312616-66-3

2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide

Cat. No.: B2967841
CAS No.: 312616-66-3
M. Wt: 453.24
InChI Key: CSZWZDOUKSFDQA-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2,4-dichloro-substituted benzoyl group and a 4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl moiety. Benzamides are widely studied for their diverse biological activities, including kinase inhibition, antiproliferative effects, and antimicrobial properties. The 2,4-dichloro substitution on the benzoyl ring introduces electron-withdrawing effects, while the trifluoromethyl group on the carbamoyl-linked phenyl enhances lipophilicity and metabolic stability, critical for drug-like properties .

Properties

IUPAC Name

2,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2F3N2O2/c22-14-6-9-17(18(23)11-14)20(30)27-15-7-4-12(5-8-15)19(29)28-16-3-1-2-13(10-16)21(24,25)26/h1-11H,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZWZDOUKSFDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide is a complex organic compound with significant biological potential. Its structure includes multiple functional groups, including dichloro and trifluoromethyl moieties, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and agrochemistry.

Chemical Structure

The molecular formula of this compound is C20H16Cl2F3N2OC_{20}H_{16}Cl_2F_3N_2O. The compound features a benzamide core with dichloro and trifluoromethyl substitutions that enhance its reactivity and biological interactions.

Property Value
Molecular FormulaC20H16Cl2F3N2O
IUPAC NameThis compound
Molecular Weight421.26 g/mol

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound can inhibit enzyme activity by binding to active sites or altering enzyme conformations, thereby affecting various biochemical pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives demonstrate cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds range from 5 µM to 30 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Case Study : In a study evaluating the efficacy of benzamide derivatives, one compound exhibited an IC50 of 3.0 µM against the MCF-7 cell line, showcasing its potential as a promising anticancer agent .

Anti-Cholinesterase Activity

The compound has also been evaluated for its anti-cholinesterase activity, which is crucial in treating neurodegenerative diseases such as Alzheimer's. Inhibition assays revealed that certain structural analogs of this compound possess significant inhibitory effects on acetylcholinesterase (AChE), with K_i values ranging from 13.62 nM to 33.00 nM .

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of benzamide compounds to explore their biological activities further. Key findings include:

  • Molecular Docking Studies : These studies predict binding affinities of synthesized compounds to target proteins involved in cancer proliferation and cholinergic signaling pathways .
  • Growth Inhibition : Compounds derived from the benzamide structure have shown considerable growth inhibition across multiple human cancer cell lines, with some exhibiting IC50 values below 10 µM .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

Halogen and Functional Group Modifications
  • 2,4-Dichloro-N-(4-(phenylcarbamoyl)phenyl)benzamide (CAS 313493-80-0): Replaces the 3-(trifluoromethyl)phenyl group with a simple phenyl. Molecular weight: 439.34 g/mol.
  • 4-Chloro-3-nitro-N-[2-(phenylcarbamoyl)phenyl]benzamide (CAS 497087-04-4):

    • Features a nitro group at position 3 and a 2-phenylcarbamoyl substituent.
    • Molecular weight: 395.8 g/mol.
    • The nitro group introduces strong electron-withdrawing effects, which may alter electronic distribution and reactivity relative to the target compound’s dichloro substitution .
Trifluoromethyl-Containing Analogs
  • 3-(Trifluoromethyl)-N-(4-(6,7-dimethoxy-2-methylquinolin-3-yloxy)phenyl)benzamide (Compound 64, ): Incorporates a quinoline scaffold instead of the dichlorobenzamide core. Exhibits potent antiproliferative activity (IC₅₀ values < 1 µM) against multiple cancer cell lines, attributed to the trifluoromethyl group’s hydrophobic interactions and the quinoline moiety’s planar structure .
  • N-[3-(Trifluoromethyl)phenyl]benzamide derivatives ():

    • Simple benzamides with trifluoromethylphenyl substituents.
    • These compounds highlight the role of the trifluoromethyl group in enhancing binding affinity to hydrophobic pockets in enzymes or receptors .
Antiproliferative Effects
  • Diarylamide Derivatives (): Compounds like 3,4-dichloro-N-(4-(6,7-dimethoxy-2-methylquinolin-3-yloxy)phenyl)benzamide (Compound 62) showed IC₅₀ values of 0.2–0.5 µM against leukemia and breast cancer cells. The target compound’s dichloro and trifluoromethyl groups may similarly enhance DNA intercalation or kinase inhibition, though specific data are unavailable .
Tyrosine Kinase Inhibition
  • 4-(Arylaminomethyl)benzamide Derivatives (): Derivatives with imidazolyl and trifluoromethyl groups demonstrated kinase inhibition via docking studies. The target compound’s carbamoyl linker may influence binding mode compared to methylene or ether linkers in other analogs .

Physicochemical and Structural Insights

Compound Name Substituents on Benzamide Carbamoyl Group Substituent Molecular Weight (g/mol) Key Properties
Target Compound 2,4-Dichloro 3-(Trifluoromethyl)phenyl ~450 (estimated) High lipophilicity, metabolic stability
2,4-Dichloro-N-(4-(phenylcarbamoyl)phenyl)benzamide 2,4-Dichloro Phenyl 439.34 Reduced lipophilicity
4-Chloro-3-nitro analog 4-Chloro-3-nitro Phenyl (position 2) 395.8 Enhanced electron-withdrawing effects
Compound 64 () 3-(Trifluoromethyl) Quinoline-linked N/A Antiproliferative activity

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